N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenoxy, nitrophenyl, phenyl, and trifluoromethyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as enaminonitriles and hydrazides under microwave irradiation.
Introduction of the chlorophenoxy and nitrophenyl groups: These groups can be introduced through nucleophilic substitution reactions using chlorophenol and nitrobenzene derivatives.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment. The compound’s ability to inhibit CDK2/cyclin A2 makes it a promising candidate for anticancer drug development.
Biological Studies: The compound’s diverse functional groups allow it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H14ClF3N6O4 |
---|---|
Molecular Weight |
554.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H14ClF3N6O4/c26-15-7-4-8-18(9-15)39-19-11-16(10-17(12-19)35(37)38)30-23(36)22-32-24-31-20(14-5-2-1-3-6-14)13-21(25(27,28)29)34(24)33-22/h1-13H,(H,30,36) |
InChI Key |
HXYNJXJQFOTUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC(=CC=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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